3-Bdamtnf

Description

3-Bdamtnf (full chemical name unspecified in available literature) is hypothesized to be a nitroaromatic or heterocyclic compound based on structural parallels with compounds cited in the evidence. Such structures are common in pharmaceuticals and agrochemicals due to their reactivity and stability.

Propriétés

Numéro CAS |

126348-55-8 |

|---|---|

Formule moléculaire |

C22H25NO2 |

Poids moléculaire |

335.4 g/mol |

Nom IUPAC |

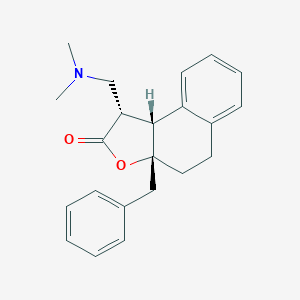

(1S,3aR,9bR)-3a-benzyl-1-[(dimethylamino)methyl]-1,4,5,9b-tetrahydrobenzo[e][1]benzofuran-2-one |

InChI |

InChI=1S/C22H25NO2/c1-23(2)15-19-20-18-11-7-6-10-17(18)12-13-22(20,25-21(19)24)14-16-8-4-3-5-9-16/h3-11,19-20H,12-15H2,1-2H3/t19-,20+,22-/m1/s1 |

Clé InChI |

UOJPFYJGVXXLTP-RZUBCFFCSA-N |

SMILES |

CN(C)CC1C2C3=CC=CC=C3CCC2(OC1=O)CC4=CC=CC=C4 |

SMILES isomérique |

CN(C)C[C@@H]1[C@@H]2C3=CC=CC=C3CC[C@@]2(OC1=O)CC4=CC=CC=C4 |

SMILES canonique |

CN(C)CC1C2C3=CC=CC=C3CCC2(OC1=O)CC4=CC=CC=C4 |

Synonymes |

3-BDAMTNF 3-benzyl-1-(dimethylaminomethyl)-3,4,5,9-tetranaphtho(2-1b)(2-1H)-furanone |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following compounds exhibit structural or functional similarities to 3-Bdamtnf, based on nitro groups, aromatic systems, or amine/thioether substituents:

Table 1: Key Properties of 3-Bdamtnf and Analogous Compounds

Structural and Conformational Similarities

- Nitroaromatic Core : Benzaldehyde, 3-nitro- shares a nitro-substituted benzene ring, a feature likely present in 3-Bdamtnf. Such nitro groups enhance electrophilic reactivity, enabling participation in substitution reactions .

- Multidentate Ligands : Ranitidine-related compound B contains a nitro-ethenediamine backbone with thioether linkages. If 3-Bdamtnf includes similar groups, it may act as a ligand in coordination chemistry, analogous to phosphine-alkene hybrids described in .

- Conformer Stability : PubChem3D data () highlights that nitroaromatic compounds often exhibit planar conformers due to resonance stabilization, a trait expected in 3-Bdamtnf .

Divergences and Limitations

- Solubility : Unlike benzaldehyde, 3-nitro-, which is alcohol-soluble, 3-Bdamtnf’s solubility may vary significantly if it includes polar amine groups .

- Synthetic Complexity : Ranitidine-related compounds involve multi-step syntheses; 3-Bdamtnf’s hypothetical structure implies similar challenges in achieving high yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.